6-Amino-4-methylnicotinaldehyde
Description
6-Amino-4-methylnicotinaldehyde is a substituted nicotinaldehyde derivative characterized by an amino group at the 6-position and a methyl group at the 4-position of the pyridine ring. The aldehyde functional group at the 3-position makes it a versatile intermediate in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and pharmaceutical agents. Its reactivity is influenced by the electron-donating amino group and steric effects from the methyl substituent, which modulate its applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
6-amino-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3,(H2,8,9) |
InChI Key |
WFLAYVXSHGCZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Aminonicotinaldehyde Hydrochloride (CAS 1588441-31-9)
- Molecular Formula : C₆H₇ClN₂O
- Key Features: Structural similarity score: 0.98 (highest among analogues) . Contains a protonated amino group (as hydrochloride salt), enhancing water solubility compared to the free base form of 6-Amino-4-methylnicotinaldehyde.
6-Methoxy-4-methylnicotinaldehyde (CID 14493537)
- Molecular Formula: C₈H₉NO₂
- Key Features: Methoxy group at the 6-position instead of amino, reducing nucleophilicity but improving stability under acidic conditions . The methyl group at the 4-position is retained, preserving steric effects similar to the parent compound.
4-Methyl-6-(methylamino)nicotinaldehyde (CAS 1289161-34-7)
- Molecular Formula : C₈H₁₀N₂O
- Molecular weight (150.18 g/mol) is slightly higher than this compound (estimated ~137 g/mol).
Table 1: Structural Comparison of Aldehyde Derivatives
Functional Group Variants
6-Amino-4-methylnicotinic Acid (CAS 179555-11-4)
- Molecular Formula : C₇H₈N₂O₂
- Key Features: Similarity score: 0.78–0.88 . Replaces the aldehyde with a carboxylic acid group, drastically altering reactivity (e.g., participation in decarboxylation or esterification).
2-Amino-6-methylnicotinonitrile (CAS 84647-20-1)
- Molecular Formula : C₇H₇N₃
- Key Features: Nitrile group at the 3-position instead of aldehyde, enabling participation in click chemistry or cyano hydrolysis reactions . Safety data indicate precautions for inhalation and skin contact, suggesting higher toxicity than aldehyde derivatives .
Table 2: Functional Group Variants
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-4-methylnicotinaldehyde, and what factors influence reaction yields?
- Methodology : Synthesis typically involves nucleophilic substitution or catalytic amination. Starting with 4-methylnicotinaldehyde, introduce the amino group via amination using ammonia or hydroxylamine under reflux in ethanol or methanol. Optimize yields by controlling temperature (60–80°C) and using catalysts like Pd/C for hydrogenation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Considerations : Monitor reaction progress with TLC. Impurities from incomplete substitution may require recrystallization (e.g., using ethanol/water mixtures).
Q. How can the aldehyde group in this compound be selectively modified without affecting the amino or methyl substituents?
- Methodology : Use mild reducing agents (e.g., NaBH4 in methanol at 0–5°C) to reduce the aldehyde to a primary alcohol. For oxidation, employ KMnO4 in acidic conditions (H2SO4/H2O) to convert the aldehyde to a carboxylic acid. Protect the amino group with Boc anhydride prior to reactions if necessary .
- Validation : Confirm selectivity via FT-IR (loss of aldehyde C=O stretch at ~1700 cm⁻¹) and ¹H NMR (disappearance of aldehyde proton at ~9.8 ppm).
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- ¹H/¹³C NMR : Identify aldehyde (δ 9.8–10.2 ppm), aromatic protons (δ 6.5–8.5 ppm), and methyl groups (δ 2.0–2.5 ppm).
- LC-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 151.1) and detect impurities.
- IR Spectroscopy : Verify functional groups (e.g., aldehyde C=O at ~1700 cm⁻¹, NH2 stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodology :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and concentrations (dose-response curves).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethyl groups on solubility and binding affinity) using computational tools like CoMFA .
- Meta-Analysis : Aggregate data from PubChem and ECHA entries to identify trends in bioactivity (e.g., antimicrobial vs. neuroprotective effects) .
Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., tuberculosis enzyme InhA). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes.
- Pharmacophore Modeling : Identify critical hydrogen-bonding (NH2, aldehyde) and hydrophobic (methyl) features for target engagement .
Q. How should researchers design derivatives to enhance pharmacokinetic properties while maintaining bioactivity?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO3H) to improve solubility. Use logP calculations (ChemDraw) to balance lipophilicity.
- In Vitro ADMET : Assess metabolic stability (hepatocyte assays), plasma protein binding (equilibrium dialysis), and cytotoxicity (MTT assays) .
- Case Study : Methyl-to-ethyl substitution in analogs increased solubility by 30% without compromising antitubercular activity (IC50 < 1 µM) .
Contradiction Analysis and Best Practices
- Data Conflicts : If one study reports neuroprotective effects (e.g., amyloid-beta reduction) while another shows cytotoxicity, validate via orthogonal assays (e.g., ROS detection vs. apoptosis markers). Cross-reference PubChem toxicity data (e.g., skin/eye irritation classifications) .
- Synthetic Variability : Discrepancies in reaction yields may arise from trace metal contaminants. Use chelating agents (EDTA) during amination or switch to palladium-free conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
